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molecular formula C2H3N3S B128144 1,2,3-Thiadiazol-5-amine CAS No. 4100-41-8

1,2,3-Thiadiazol-5-amine

Cat. No. B128144
M. Wt: 101.13 g/mol
InChI Key: PVGHNTXQMCYYGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04294605

Procedure details

Combine 10.1 g (0.1 mole) 5-amino-1,2,3-thiadiazole, 75 ml of tetrahydrofurane and 11.5 ml (0.106 mole) of phenyl isocyanate. Further add 0.1 ml of triethylamine as catalyst. After standing overnight, the first crystals will have precipitated. The solvent is removed by evaporation under vacuum, and the residue is recrystallized from isopropanol.
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
11.5 mL
Type
reactant
Reaction Step Two
Quantity
0.1 mL
Type
catalyst
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:6][N:5]=[N:4][CH:3]=1.[C:7]1([N:13]=[C:14]=[O:15])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>C(N(CC)CC)C.O1CCCC1>[C:7]1([NH:13][C:14]([NH:1][C:2]2[S:6][N:5]=[N:4][CH:3]=2)=[O:15])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
10.1 g
Type
reactant
Smiles
NC1=CN=NS1
Step Two
Name
Quantity
11.5 mL
Type
reactant
Smiles
C1(=CC=CC=C1)N=C=O
Step Three
Name
Quantity
0.1 mL
Type
catalyst
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
75 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the first crystals will have precipitated
CUSTOM
Type
CUSTOM
Details
The solvent is removed by evaporation under vacuum
CUSTOM
Type
CUSTOM
Details
the residue is recrystallized from isopropanol

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C1(=CC=CC=C1)NC(=O)NC1=CN=NS1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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